Cas no 2288709-87-3 (tert-Butyl 2-formylthiophene-3-carboxylate)
tert-Butyl 2-formylthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 2-formylthiophene-3-carboxylate
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- Inchi: 1S/C10H12O3S/c1-10(2,3)13-9(12)7-4-5-14-8(7)6-11/h4-6H,1-3H3
- InChI Key: GMFMCZJZPZPTAK-UHFFFAOYSA-N
- SMILES: C1(C=O)SC=CC=1C(OC(C)(C)C)=O
tert-Butyl 2-formylthiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA07995-1g |
tert-Butyl 2-formylthiophene-3-carboxylate |
2288709-87-3 | 95% | 1g |
$499.00 | 2024-04-20 | |
| A2B Chem LLC | BA07995-5g |
tert-Butyl 2-formylthiophene-3-carboxylate |
2288709-87-3 | 95% | 5g |
$1479.00 | 2024-04-20 |
tert-Butyl 2-formylthiophene-3-carboxylate Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on tert-Butyl 2-formylthiophene-3-carboxylate
tert-Butyl 2-formylthiophene-3-carboxylate (CAS No. 2288709-87-3): A Versatile Building Block in Medicinal Chemistry
tert-Butyl 2-formylthiophene-3-carboxylate, with the chemical structure of 2-formylthiophene-3-carboxylate protected by a tert-butyl group, represents a critical intermediate in the synthesis of bioactive compounds. This CAS No. 2288709-87-3 compound is characterized by its thiophene ring system, which is a heterocyclic aromatic ring containing sulfur, and its carboxylate functionality. The unique combination of these structural elements positions this compound as a promising candidate for drug development, particularly in the fields of anti-inflammatory and antitumor therapies.
Recent studies have highlighted the significance of tert-Butyl 2-formylthiophene-3-carboxylate in the design of pharmaceutical compounds with enhanced metabolic stability. The tert-butyl group acts as a protecting group, preventing premature hydrolysis of the carboxylate moiety during biological processes. This structural feature is particularly advantageous in the development of prodrugs, where controlled release of the active compound is essential for therapeutic efficacy.
The thiophene ring in tert-Butyl 2-formylthi
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